N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide
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Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Substitution Reactions: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.
Coupling with Phenoxyacetic Acid: The final step involves coupling the oxazole derivative with 2-(2-chloro-5-methylphenoxy)acetic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the compound.
Reduction: Reduction reactions can be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agriculture: Possible application as a pesticide or herbicide.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenoxy)acetamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)acetamide
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H19ClN2O3 |
---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-5-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H19ClN2O3/c1-10-5-6-11(17)12(7-10)21-9-15(20)18-14-8-13(22-19-14)16(2,3)4/h5-8H,9H2,1-4H3,(H,18,19,20) |
InChI Key |
CEHNPBMOUDZDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NOC(=C2)C(C)(C)C |
Origin of Product |
United States |
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